molecular formula C16H16N4O B5555614 6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B5555614
M. Wt: 280.32 g/mol
InChI Key: CLUJSCJUGNRNCJ-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, phenethyl aldehyde, and malononitrile. The reaction is usually carried out in the presence of a catalyst such as piperidine or a basic medium like sodium ethoxide. The reaction mixture is heated to around 70-75°C for 110-120 minutes, resulting in the formation of the desired compound with good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of ionic liquids as reaction media, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit human Chk1 kinase, which plays a role in cell cycle regulation and DNA repair . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its phenethyl group, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJSCJUGNRNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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